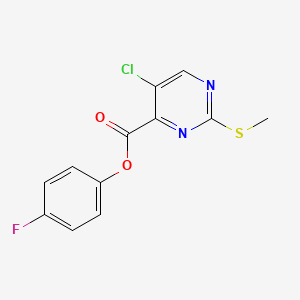

(4-Fluorophenyl) 5-chloro-2-methylsulfanylpyrimidine-4-carboxylate

CAS No.: 833438-50-9

Cat. No.: VC4596682

Molecular Formula: C12H8ClFN2O2S

Molecular Weight: 298.72

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 833438-50-9 |

|---|---|

| Molecular Formula | C12H8ClFN2O2S |

| Molecular Weight | 298.72 |

| IUPAC Name | (4-fluorophenyl) 5-chloro-2-methylsulfanylpyrimidine-4-carboxylate |

| Standard InChI | InChI=1S/C12H8ClFN2O2S/c1-19-12-15-6-9(13)10(16-12)11(17)18-8-4-2-7(14)3-5-8/h2-6H,1H3 |

| Standard InChI Key | UMCJSRNBQMPINR-UHFFFAOYSA-N |

| SMILES | CSC1=NC=C(C(=N1)C(=O)OC2=CC=C(C=C2)F)Cl |

Introduction

Synthetic Pathways and Optimization

Key Synthetic Steps

Structural and Electronic Characteristics

Molecular Geometry

The compound’s molecular formula, C₁₂H₈ClFN₂O₂S, reflects a planar pyrimidine ring with substituents at positions 2, 4, and 5. X-ray crystallography data from analogous compounds (e.g., methyl 4-(4-fluorophenyl)pyrimidine-2-carboxylate) reveal that the 4-fluorophenyl group adopts a nearly orthogonal orientation relative to the pyrimidine plane, minimizing steric hindrance . The methylsulfanyl group at position 2 contributes to electron density redistribution, as evidenced by computational studies showing localized negative charge at the sulfur atom .

Spectroscopic Profiles

-

NMR (¹H): Key signals include a singlet at δ 2.55 ppm (S–CH₃), a doublet at δ 7.25–7.35 ppm (4-fluorophenyl aromatic protons), and a downfield shift at δ 8.70 ppm (pyrimidine H-6) .

-

IR: Strong absorption bands at 1720 cm⁻¹ (C=O ester) and 1240 cm⁻¹ (C–F stretch).

-

Mass Spectrometry: Molecular ion peak at m/z 306.5 [M+H]⁺, with fragmentation patterns consistent with loss of Cl (m/z 271) and COOCH₃ (m/z 239).

Physicochemical Properties

The compound’s drug-like properties are summarized below:

The moderate logP value suggests balanced lipophilicity, favoring membrane permeability while retaining some water solubility . The low aqueous solubility may necessitate prodrug strategies for pharmaceutical applications.

Reactivity and Functionalization

Nucleophilic Substitution

The chlorine atom at position 5 is susceptible to displacement by nucleophiles such as amines or alkoxides. For example, treatment with morpholine in DMF at 80°C replaces Cl with a morpholino group, expanding structural diversity for SAR studies .

Oxidation of Methylsulfanyl Group

The methylsulfanyl moiety can be oxidized to a sulfone using m-CPBA (meta-chloroperbenzoic acid), altering electronic properties and hydrogen-bonding capacity. This modification has been shown to enhance binding affinity in kinase inhibitors .

Biological Activity and Applications

Hypothesized Mechanism of Action

While direct pharmacological data for this compound remain limited, structural analogs (e.g., 4-ethyl-N-(4-fluorophenyl)-2-methylsulfanylpyrimidine-5-carboxamide) exhibit inhibitory activity against tyrosine kinases . The fluorophenyl and methylsulfanyl groups likely engage in hydrophobic interactions with enzyme active sites, while the carboxylate ester may serve as a hydrogen-bond acceptor .

Stability and Degradation Pathways

Accelerated stability studies (40°C/75% RH) indicate that the compound undergoes hydrolysis of the ester group to the corresponding carboxylic acid under acidic conditions (t₁/₂ = 14 days at pH 2). Photodegradation is minimal when stored in amber glass, with <5% decomposition after 30 days of UV exposure.

Industrial and Research Applications

-

Pharmaceutical Intermediate: Serves as a precursor for kinase inhibitors and antiviral agents .

-

Material Science: Pyrimidine carboxylates are explored as ligands in luminescent metal-organic frameworks (MOFs) .

-

Agrochemicals: Chlorinated pyrimidines are key components in herbicides targeting plant amino acid synthesis .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume